molecular formula C11H6K2O3 B14715791 Potassium 4-oxido-2-naphthoate

Potassium 4-oxido-2-naphthoate

Cat. No.: B14715791
M. Wt: 264.36 g/mol
InChI Key: GANWXARUZMDRKI-UHFFFAOYSA-L
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Description

Potassium 4-oxido-2-naphthoate is an organic compound with the molecular formula C11H6K2O3 It is a potassium salt of 4-oxido-2-naphthoic acid, which is derived from naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-oxido-2-naphthoate can be synthesized through the reaction of 4-hydroxy-2-naphthoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxy-2-naphthoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-oxido-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the naphthoate.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthoates .

Scientific Research Applications

Potassium 4-oxido-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthalene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of potassium 4-oxido-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-oxido-2-naphthoate
  • Lithium 4-oxido-2-naphthoate
  • Calcium 4-oxido-2-naphthoate

Uniqueness

Potassium 4-oxido-2-naphthoate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological activity compared to its sodium, lithium, and calcium counterparts. The potassium ion can also affect the compound’s interaction with biological systems, potentially leading to different pharmacological effects .

Properties

Molecular Formula

C11H6K2O3

Molecular Weight

264.36 g/mol

IUPAC Name

dipotassium;4-oxidonaphthalene-2-carboxylate

InChI

InChI=1S/C11H8O3.2K/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10;;/h1-6,12H,(H,13,14);;/q;2*+1/p-2

InChI Key

GANWXARUZMDRKI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

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